molecular formula C10H14BrNO2 B014625 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide CAS No. 59709-57-8

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

Cat. No. B014625
CAS RN: 59709-57-8
M. Wt: 260.13 g/mol
InChI Key: OGMGXKJQIOUTTB-UHFFFAOYSA-N
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Scientific Research Applications

Neuroprotective Agent

1MeTIQ has gained special interest as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . This implicates 1MeTIQ in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

Antagonist to Neurotoxins

1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins such as MPTP, 1BnTIQ, rotenone .

Inhibitor of Monoamine Oxidase (MAO)

1MeTIQ is believed to inhibit MAO, an enzyme that catalyzes the oxidation of monoamines . This inhibition may play an essential role in neuroprotection .

Free Radicals Scavenger

1MeTIQ has free radicals scavenging properties . This means it can neutralize harmful free radicals in the body, which is another way it contributes to neuroprotection .

Antagonist to the Glutamatergic System

1MeTIQ is also known to antagonize the glutamatergic system . This means it can inhibit the action of glutamate, a neurotransmitter that is involved in the communication between nerve cells .

Antiaddictive Properties

1MeTIQ has been found to have antiaddictive properties . It has been shown to attenuate craving in cocaine self-administered rats , suggesting a potential role in combating substance abuse.

Antidepressant

1MeTIQ is an endogenous antidepressant . It produces an antidepressant-like effect similar to the effect of traditional antidepressants when administered systemically in rats .

Parkinsonism-Preventing Substance

1MeTIQ is a parkinsonism-preventing substance . It has been investigated for its effects on the in vivo binding of radioligand to pre-synaptic dopamine transporters (DATs) or to dopamine .

These are just a few of the many potential applications of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide in scientific research. It’s a compound with high pharmacological potential and a broad spectrum of action in the brain .

Safety and Hazards

properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMGXKJQIOUTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369987
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

CAS RN

59709-57-8
Record name 59709-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123403
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
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1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

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